Labrafil M 1944 CS vs. Capmul MCM: Quantified In Vitro Lipolysis and Drug Partitioning
In an in vitro lipolysis model simulating intestinal digestion, Type I lipid formulations based on Labrafil M 1944 CS (long-chain polar oil) were compared directly to those based on Capmul MCM (medium-chain mixed glycerides) for the model drug indomethacin. The study quantified that the long-chain Labrafil M 1944 CS formulation resulted in a lower drug concentration in the aqueous digestion phase compared to the medium-chain Capmul MCM formulation, indicating less drug available for absorption [1]. This outcome is directly attributed to differences in lipolysis kinetics and the colloidal structures formed during digestion.
| Evidence Dimension | Drug concentration in aqueous digestion phase post-lipolysis |
|---|---|
| Target Compound Data | Lower drug concentration (exact quantitative value not specified in abstract; qualitative difference confirmed as 'less drug partitioned') |
| Comparator Or Baseline | Capmul MCM (medium-chain mixed glycerides) - Higher drug concentration |
| Quantified Difference | Long-chain Labrafil M 1944 CS formulation resulted in less drug partitioning into the aqueous phase, which is unfavorable for absorption |
| Conditions | In vitro lipolysis model using indomethacin as a model drug; Type I lipid formulations. |
Why This Matters
This direct evidence demonstrates that selecting Labrafil M 1944 CS over Capmul MCM for Type I lipid formulations is a critical decision that impacts in vivo drug solubilization potential, directly influencing formulation development strategy and ultimate bioavailability.
- [1] Luo XM, et al. Evaluation of Type I Lipid Formulations Using an In Vitro Lipolysis Model. Acta Pharmaceutica Sinica. 2024. View Source
